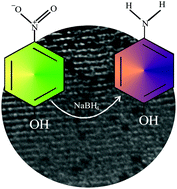Catalytic reduction of p-nitrophenol over precious metals/highly ordered mesoporous silica
New Journal of Chemistry Pub Date: 2013-05-07 DOI: 10.1039/C3NJ00138E
Abstract
Precious metals, Au, Pt, and Pd, were successfully deposited on highly ordered mesoporous SBA-15. Two different


Recommended Literature
- [1] Determination of trace amounts of formaldehyde by ion-exchange resin thin-layer spectrophotometry
- [2] Hollow transition metal hydroxide octahedral microcages for single particle surface-enhanced Raman spectroscopy†
- [3] Strain-induced recognition of molecular and chirality in cholesteric liquid crystal droplets for distance and curvature sensing†
- [4] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [5] Ag modified g-C3N4 composite entrapped PES UF membrane with visible-light-driven photocatalytic antifouling performance
- [6] Transition-metal-catalyzed divergent functionalization of [60]fullerene with propargylic esters†
- [7] Dynamics on the microsecond timescale in hydrous silicates studied by solid-state 2H NMR spectroscopy†
- [8] Molecular rigidity and enthalpy–entropy compensation in DNA melting
- [9] Molten salt-assisted a-axis-oriented growth of Ta3N5 nanorod arrays with enhanced charge transport for efficient photoelectrochemical water oxidation†
- [10] Synthesis of nanostructured γ-AlOOH and its accelerating behavior on the thermal decomposition of AP

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 14517-44-3
-
CAS no.: 15178-48-0
-
CAS no.: 10403-00-6









